Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-
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Overview
Description
Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a phenyl group that has an isobutyl group at the para position. Pyrrolidines are known for their significant role in medicinal chemistry due to their versatile biological activities and structural diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(2-methylpropyl)benzaldehyde with an amine, followed by cyclization, can yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a strong base and a suitable solvent .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the catalytic hydrogenation of pyrrole derivatives or the cyclization of appropriate precursors. The process may require high-pressure hydrogenation in the presence of a metal catalyst such as palladium or nickel. The reaction is carried out in a continuous flow reactor to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of pyrrolidine derivatives.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s structural features allow it to fit into the active sites of target proteins, influencing their function. The phenyl and isobutyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrroline: A partially saturated derivative of pyrrole with one double bond.
Pyrrolizidine: A bicyclic compound with two fused five-membered rings containing nitrogen.
Uniqueness
Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group at the para position of the phenyl ring enhances its lipophilicity and potential biological activity compared to other pyrrolidine derivatives .
Properties
CAS No. |
1260839-59-5 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-11(2)9-12-3-5-13(6-4-12)14-7-8-15-10-14/h3-6,11,14-15H,7-10H2,1-2H3 |
InChI Key |
CAXAFAMYWXDZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2CCNC2 |
Origin of Product |
United States |
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